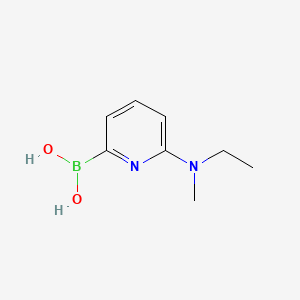
(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are important structural motifs found in numerous bioactive molecules . They have been used in the synthesis of organic compounds . The 2-pyridyl boron reagents, in particular, are known for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The Suzuki–Miyaura (SM) coupling reaction is also a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of “(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid” is C8H13BN2O2, with an average mass of 180.012 Da and a monoisotopic mass of 180.107010 Da .Physical And Chemical Properties Analysis
Boronic acids are generally considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .科学的研究の応用
Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
Palladium-catalyzed Suzuki–Miyaura borylation reactions are pivotal in the pharmaceutical industry for API-based synthesis, offering an efficient method for preparing active agents. These reactions have been utilized in the formation of dimerization products and derivatives with potential anti-cancer and anti-TB agents, highlighting their role in developing treatments for tuberculosis and cancer (Sanghavi et al., 2022).
Synthesis of Pyrrole–Pyridine-based Ligands
In situ generated boronic acids have been used for synthesizing pyrrole–pyridine-based ligands, demonstrating the versatility of boronic acids in creating complex structures. These ligands have shown interesting structural properties, as evidenced by X-ray analysis, indicating their potential in various chemical applications (Böttger et al., 2012).
Synthesis of Substituted-borane Adducts
Substituted-borane adducts of amines and amino acids have been synthesized, demonstrating significant antitumor activity and potential in cytotoxic action against tumor cells. This research underscores the therapeutic applications of borane adducts, including their antitumor, antiarthritic, anti-inflammatory, and hypolipidemic activities (Rana et al., 2003).
Development of Functionalized Heteroarylpyridines
The synthesis of highly functionalized heteroarylpyridine derivatives via Suzuki cross-coupling reactions showcases the role of boronic acids in creating complex organic molecules. These derivatives have applications in drug discovery and materials science (Smith et al., 2008).
Novel Antimicrobial Compounds
Boronic acid derivatives have been explored for their antimicrobial properties, as demonstrated by the synthesis of novel compounds with expected antihypertensive activity. This research highlights the potential of boronic acids in contributing to new antimicrobial agents (Kumar & Mashelker, 2006).
Safety And Hazards
将来の方向性
The challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles is a topic of interest in current research . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . The development of more robust methods for the selective introduction of multiple functional groups to pyridine is also a promising area of future research .
特性
IUPAC Name |
[6-[ethyl(methyl)amino]pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-4-5-7(10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLTPQDFFYKEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N(C)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671287 |
Source


|
| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid | |
CAS RN |
1264153-68-5 |
Source


|
| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

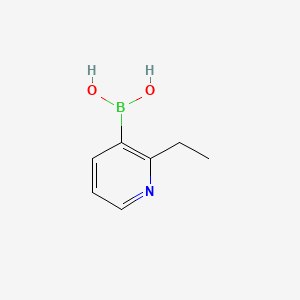
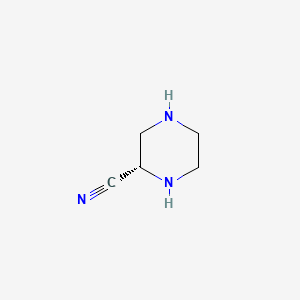
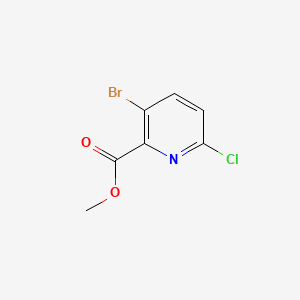
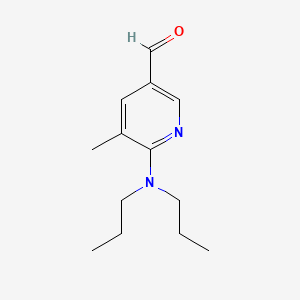
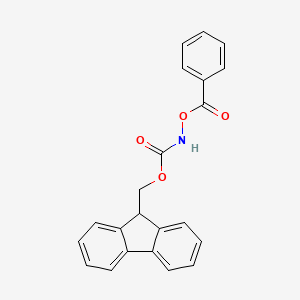
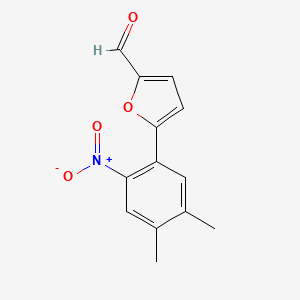
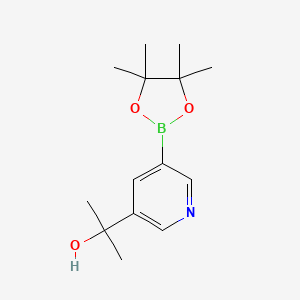
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)
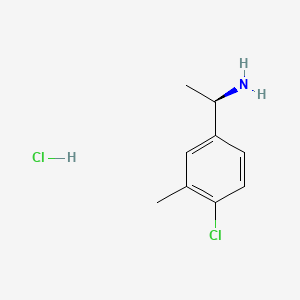
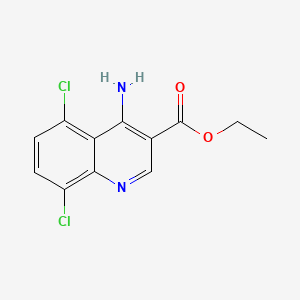
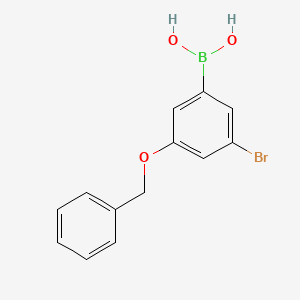
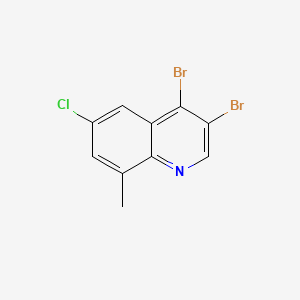
![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)
